Puromycin(1+) -

Puromycin(1+)

Catalog Number: EVT-1575352
CAS Number:
Molecular Formula: C22H30N7O5+
Molecular Weight: 472.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Puromycin(1+) is puromycin monoprotonated at the amino nitrogen. It is the predominant species at pH 7.3. It is a conjugate acid of a puromycin.
Overview

Puromycin is a well-known antibiotic that plays a significant role in molecular biology, particularly in the study of protein synthesis. It is derived from the bacterium Streptomyces alboniger and has been extensively used due to its ability to inhibit protein synthesis by mimicking aminoacyl-tRNA. Puromycin is classified as an antibiotic and is commonly utilized in laboratory settings for various applications, including cell selection and metabolic labeling of newly synthesized proteins.

Source and Classification

Puromycin originates from the fermentation of Streptomyces alboniger. It is classified as an antibiotic and belongs to the category of compounds known as nucleoside antibiotics. These compounds are characterized by their ability to interfere with nucleic acid metabolism, specifically by mimicking the structure of tRNA, which leads to premature termination of protein synthesis.

Synthesis Analysis

Methods

The synthesis of puromycin can be achieved through several chemical processes. One common method involves the coupling of a nucleotide with an amino acid moiety. This can be accomplished using various organic synthesis techniques, including:

  • Nucleotide Chemistry: The nucleoside portion can be synthesized through phosphoramidite chemistry, where protected nucleosides are coupled to form a phosphodiester bond.
  • Amino Acid Chemistry: The amino acid component is typically synthesized using standard peptide synthesis methods, such as solid-phase peptide synthesis.

Technical Details

The synthesis often requires careful control of reaction conditions to ensure high yields and purity. Modifications to the puromycin structure can also be made to create derivatives with specific functionalities, such as fluorescent or biotinylated versions for enhanced detection in experimental applications .

Molecular Structure Analysis

Data

Puromycin's melting point is approximately 200 °C, and it is soluble in water and organic solvents like methanol and dimethyl sulfoxide .

Chemical Reactions Analysis

Reactions

Puromycin primarily acts by binding to the ribosome during protein synthesis, leading to premature termination of translation. This mechanism involves:

  • Inhibition of Peptide Bond Formation: Puromycin mimics the aminoacyl-tRNA and enters the A site of the ribosome, causing the release of nascent polypeptides.
  • Formation of Puromycylated Peptides: The incorporation of puromycin into growing peptide chains results in truncated proteins.

Technical Details

The reaction kinetics can vary based on factors such as concentration and temperature. Studies have shown that puromycin's effectiveness can be modulated by altering its chemical structure or through the presence of other translation inhibitors .

Mechanism of Action

Puromycin's mechanism involves several key steps:

  1. Binding: Puromycin binds to the ribosomal A site in place of aminoacyl-tRNA.
  2. Peptide Chain Termination: This binding leads to the formation of a covalent bond between puromycin and the growing peptide chain.
  3. Release: The nascent peptide is released prematurely from the ribosome, halting further protein synthesis.

Data from various studies indicate that puromycin effectively terminates translation across different cell types, making it a valuable tool for studying protein dynamics in live cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Puromycin is typically a white to off-white powder.
  • Solubility: It is soluble in water (up to 50 mg/mL) and organic solvents such as dimethyl sulfoxide.

Chemical Properties

  • Stability: Puromycin is stable under acidic conditions but can degrade in alkaline environments.
  • Reactivity: It reacts with primary amines and can form conjugates with various functional groups for labeling purposes.

Relevant data indicate that modifications to puromycin's structure can enhance its stability and reactivity, allowing for diverse applications in biochemical research .

Applications

Puromycin has numerous scientific applications:

  • Protein Synthesis Studies: It is widely used to measure rates of protein synthesis via methods like SUnSET (Surface Sensing of Translation), where puromycin incorporation into peptides serves as an indicator of translation activity.
  • Cell Selection: In cell culture, puromycin N-acetyltransferase allows for selection against cells that incorporate puromycin, facilitating studies on gene expression and cellular function.
  • Metabolic Labeling: Derivatives such as O-propargyl puromycin enable specific labeling of nascent proteins for mass spectrometry analysis.
Structural and Biochemical Characterization of Puromycin(1+)

Molecular Architecture and Stereochemical Properties

Nucleoside-Amino Acid Hybrid Structure

Puromycin(1+) is a cationic aminonucleoside antibiotic with the chemical formula C₂₂H₃₀N₇O₅⁺. Its structure comprises a modified adenosine residue linked via a stable amide bond to an O-methyl-L-tyrosine moiety (Figure 1). The nucleoside component features:

  • 3′-Deoxyribose: Lacks a hydroxyl group at the 3′ position, preventing phosphodiester bond formation.
  • Dimethylated Adenine: N⁶,N⁶-dimethylation enhances hydrophobic interactions.
  • Amino Acid Linkage: The tyrosine derivative is connected through a non-hydrolyzable amide bond instead of the labile ester bond in aminoacyl-tRNAs [3] [5].

Stereochemical specificity is critical: The L-configuration of tyrosine is essential for ribosomal binding and activity. D-tyrosine analogs exhibit >100-fold reduced activity due to impaired A-site accommodation [5] [9].

Comparative Analysis with Aminoacyl-tRNA 3′-End Mimicry

Puromycin(1+) mimics the 3′ terminus of aminoacyl-tRNA (Figure 2), enabling ribosomal incorporation:

Table 1: Structural and Functional Comparison with Aminoacyl-tRNA

FeatureAminoacyl-tRNAPuromycin(1+)
Amino Acid LinkageEster bond (labile)Amide bond (stable)
3′ Ribose Termination-OH group-H group (3′-deoxy)
Codon RecognitionRequired (anticodon loop)Absent
Ribosomal IncorporationPeptide chain elongationPremature chain termination

This mimicry allows puromycin(1+) to enter the ribosomal A-site, where its free α-amino group accepts the nascent polypeptide chain via peptidyl transferase activity. The stable amide bond prevents further elongation, causing release of peptidyl-puromycin adducts and ribosome disassembly [2] [3] [5].

Biosynthetic Pathways in Streptomyces alboniger

Enzymatic Conversion of Adenosine Triphosphate (ATP) Precursors

Puromycin biosynthesis initiates with adenosine triphosphate (ATP) as the primary nucleoside precursor. Key enzymatic transformations include:

  • Nucleoside Modification: ATP undergoes deamination and methylation to form N⁶,N⁶-dimethyladenosine.
  • Tyrosinyl Conjugation: The pur6-encoded tyrosinyl-tRNA synthetase homolog couples O-methyl-L-tyrosine to the nucleoside via ATP-dependent amide bond formation.
  • Methylation: The pur5-encoded S-adenosylmethionine-dependent methyltransferase adds the O-methyl group to tyrosine [1] [4].

A critical intermediate, 3′-amino-3′-deoxy-ATP (3′-NH₂-dATP), is generated by an aminotransferase (Pur4). This compound is highly toxic due to RNA polymerase inhibition, necessitating immediate detoxification by Pur7 [8].

Role of the pur Gene Cluster in Biosynthesis

The pur cluster in S. alboniger spans ~13 kilobases and contains 11 genes (napH, pur7, pur10, pur6, pur4, pur5, pur3, pac, dmpM, pur8) organized into two divergent transcriptional units:

Table 2: Key Enzymes in the Puromycin Biosynthetic Pathway

GeneEncoded EnzymeFunctionSubstrate Specificity
pur7Nudix hydrolaseDetoxifies 3′-NH₂-dATP to 3′-NH₂-dAMP3′-NH₂-dATP > 3′-NH₂-dTTP
pur6Tyrosinyl-tRNA synthetase homologCatalyzes amide bond formationATP, O-methyl-L-tyrosine
pur3MonophosphataseDephosphorylates 3′-amino-3′-deoxyadenosineNucleoside monophosphates
pur4AminotransferaseSynthesizes 3′-amino-3′-deoxyadenosineL-glutamine as amino donor
pur5MethyltransferaseO-methylates tyrosine moietyS-adenosylmethionine-dependent
  • Regulation: pur10 (NAD-dependent ATP dehydrogenase) and pur6 contain TTA codons, indicating translational dependence on the bldA-encoded tRNAᵉᵘᵉ for expression during late growth phases [1] [8].
  • Detoxification: Pur7’s nudix hydrolase activity (Kₘ = 120 μM for 3′-NH₂-dATP) converts toxic intermediates into non-inhibitory monophosphates, acting as a "housecleaning" enzyme [8].
  • Resistance: The pac gene encodes puromycin N-acetyltransferase (PAT), which acetylates the tyrosinyl amino group, blocking ribosomal binding and conferring self-resistance [2] [7].

Revised Pathway Insight: Pur7’s identification as a nudix hydrolase necessitated revision of earlier biosynthetic models, confirming detoxification precedes nucleoside-amino acid conjugation [8].

Concluding Remarks

Puromycin(1+) exemplifies the interplay between molecular mimicry and targeted biosynthesis. Its nucleoside-amino acid hybrid architecture enables specific ribosomal binding and translational inhibition, while the pur cluster’s enzymatic cascade ensures precise assembly and self-protection in S. alboniger. These insights highlight nature’s strategies for generating bioactive natural products through stereochemically constrained pathways.

Properties

Product Name

Puromycin(1+)

IUPAC Name

[(2S)-1-[[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]azanium

Molecular Formula

C22H30N7O5+

Molecular Weight

472.5 g/mol

InChI

InChI=1S/C22H29N7O5/c1-28(2)19-17-20(25-10-24-19)29(11-26-17)22-18(31)16(15(9-30)34-22)27-21(32)14(23)8-12-4-6-13(33-3)7-5-12/h4-7,10-11,14-16,18,22,30-31H,8-9,23H2,1-3H3,(H,27,32)/p+1/t14-,15+,16+,18+,22+/m0/s1

InChI Key

RXWNCPJZOCPEPQ-NVWDDTSBSA-O

SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)[NH3+])O

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)[NH3+])O

Isomeric SMILES

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)OC)[NH3+])O

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